molecular formula C17H16ClFO B1327792 3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone CAS No. 898750-67-9

3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone

Cat. No. B1327792
M. Wt: 290.8 g/mol
InChI Key: MDXMSFMGKVPFPX-UHFFFAOYSA-N
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Description

The compound “3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 . Another related compound is “(3-Chloro-5-fluorophenyl)methanol” with a linear formula of C7H6ClFO and a molecular weight of 160.577 .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-fluorophenylboronic Acid” is represented by the SMILES string OB(O)C1=CC(F)=CC(Cl)=C1 . For “(3-Chloro-5-fluorophenyl)methanol”, the linear formula is C7H6ClFO .


Physical And Chemical Properties Analysis

“3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . Its molecular weight is 174.36 g/mol and its molecular formula is C6H5BClFO2 . The compound “(3-Chloro-5-fluorophenyl)methanol” has a molecular weight of 160.577 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound has been synthesized and studied for its crystal structure, which is determined by X-ray single crystal diffraction. This study provides insights into the molecular arrangement and intermolecular interactions of similar compounds (Huang et al., 2005).

Spectral Analysis and Quantum Chemical Studies

  • Spectral and Quantum Chemical Analysis : Studies have been conducted to understand the spectral properties and chemical reactivity through molecular geometry analysis, using techniques like FT-IR, NMR, and quantum chemical calculations. This helps in predicting the behavior of such compounds in different environments (Satheeshkumar et al., 2017).

Intermolecular Interactions

  • Study of Intermolecular Interactions : Research has focused on understanding the types of intermolecular interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π, in derivatives of 1,2,4-triazoles. This is crucial for predicting the stability and reactivity of such compounds (Shukla et al., 2014).

Photodehalogenation Studies

  • Photodehalogenation and Intermediates : Research on photodehalogenation of chloro or fluoro benzene derivatives, including similar compounds, has provided insights into the formation of intermediates like phenyl cations and benzynes. This is significant for understanding the photochemistry of such compounds (Protti et al., 2012).

Polymerization and Material Properties

  • Oxidative Polymerization : Studies have been conducted on the preparation and oxidative polymerization of similar compounds. Understanding these properties is crucial for the development of new materials with specific characteristics (Hyun et al., 1988).

Safety And Hazards

The safety data sheet for “3-Chloro-5-fluorophenylmagnesium bromide, 0.5M solution in THF” indicates that it is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer .

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-5-16(12(2)7-11)17(20)6-4-13-8-14(18)10-15(19)9-13/h3,5,7-10H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXMSFMGKVPFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644955
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone

CAS RN

898750-67-9
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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